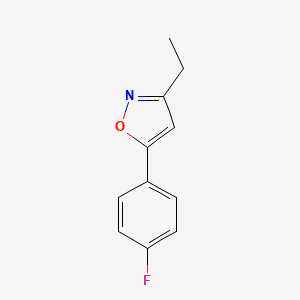

3-Ethyl-5-(4-fluorophenyl)-1,2-oxazole

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

70862-54-3 |

|---|---|

Molecular Formula |

C11H10FNO |

Molecular Weight |

191.20 g/mol |

IUPAC Name |

3-ethyl-5-(4-fluorophenyl)-1,2-oxazole |

InChI |

InChI=1S/C11H10FNO/c1-2-10-7-11(14-13-10)8-3-5-9(12)6-4-8/h3-7H,2H2,1H3 |

InChI Key |

PXCOLWVVINZUJS-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NOC(=C1)C2=CC=C(C=C2)F |

Origin of Product |

United States |

Synthetic Methodologies for 1,2 Oxazole Systems and Derivatives

Established Synthetic Routes for 1,2-Oxazole Ring Formation

The construction of the 1,2-oxazole framework can be broadly categorized into several key methodologies, each offering distinct advantages in terms of substrate scope, regioselectivity, and reaction conditions.

Cycloaddition Reactions (e.g., Nitrile Oxide Cycloadditions)

The [3+2] cycloaddition reaction between a nitrile oxide and an alkyne or alkene is one of the most fundamental and widely employed methods for synthesizing isoxazoles and isoxazolines, respectively. rsc.org This reaction typically proceeds via a concerted mechanism. rsc.org Nitrile oxides, which are 1,3-dipoles, are often generated in situ from various precursors to avoid their dimerization. nih.govmdpi.com

Common methods for generating nitrile oxides include:

Dehydrohalogenation of hydroximoyl chlorides: This classic method involves treating an aldoxime with a halogenating agent (like N-chlorosuccinimide, NCS) followed by elimination with a base. nih.gov

Oxidation of aldoximes: Various oxidizing agents can convert aldoximes directly to nitrile oxides. nih.gov

Dehydration of nitroalkanes: This method provides another route to the nitrile oxide intermediate. nih.gov

The regioselectivity of the cycloaddition to form 3,5-disubstituted isoxazoles is a key consideration. mdpi.com Copper(I)-catalyzed cycloadditions have been shown to be highly regioselective, yielding 3,5-disubstituted products in good yields. acs.orgorganic-chemistry.org This approach is often utilized in one-pot procedures starting from aldehydes and terminal alkynes. acs.org

Ring-Closing Reactions of Precursors

Another major pathway to 1,2-oxazoles involves the cyclization of linear precursors that already contain the requisite C-C-C-N-O framework. A primary example is the reaction of hydroxylamine (B1172632) with 1,3-dicarbonyl compounds or their synthetic equivalents, such as α,β-unsaturated ketones and ynones. core.ac.uknih.gov

The reaction of β-nitroenones with a reducing agent like tin(II) chloride can lead to a domino reductive Nef reaction followed by cyclization to afford 3,5-disubstituted isoxazoles in good yields under mild conditions. rsc.org Similarly, the reaction of 1,3-dialkynes with hydroxylamine in DMSO provides an efficient route to 3,5-disubstituted isoxazoles. acs.org

| Precursor Type | Reagent | Product | Reference |

| 1,3-Dicarbonyl Compound | Hydroxylamine | 3,5-Disubstituted Isoxazole (B147169) | nih.gov |

| α,β-Unsaturated Ketone | Hydroxylamine | Isoxazoline (B3343090)/Isoxazole | core.ac.ukacs.org |

| β-Nitroenone | Tin(II) Chloride | 3,5-Disubstituted Isoxazole | rsc.org |

| 1,3-Dialkyne | Hydroxylamine | 3,5-Disubstituted Isoxazole | acs.org |

One-Pot Synthesis Approaches

One-pot syntheses are highly valued for their efficiency, reducing the need for isolation of intermediates and minimizing waste. Several one-pot methods for 3,5-disubstituted isoxazoles have been developed.

A notable example is the copper(I)-catalyzed three-step, one-pot procedure starting from an aldehyde and a terminal alkyne. acs.org The aldehyde is first converted to an aldoxime with hydroxylamine. The aldoxime is then transformed into a nitrile oxide in situ, which subsequently undergoes a regioselective cycloaddition with the alkyne. acs.org This method is compatible with aqueous solvents and various functional groups. acs.org Another efficient one-pot synthesis involves the reaction of N-hydroxyl-4-toluenesulfonamide with α,β-unsaturated carbonyl compounds, which proceeds under mild conditions with high regioselectivity. acs.orgorganic-chemistry.org Tandem reactions, such as the palladium/copper-catalyzed coupling of acid chlorides with terminal alkynes to form ynones, followed by in situ cyclocondensation with hydroxylamine, also provide a convenient route. clockss.org

Photoisomerization Reactions (Isoxazoles to Oxazoles)

Isoxazoles can undergo photochemical rearrangement to form oxazoles. acs.org This process typically requires UV light and proceeds through the homolytic cleavage of the weak N-O bond to form a key acyl azirine intermediate. nih.govbiorxiv.org While this reaction transforms an isoxazole into a different heterocycle, understanding this reactivity is crucial in the broader context of isoxazole chemistry. Theoretical studies have investigated the mechanisms of these photoisomerizations, identifying multiple potential pathways. nih.gov This transformation highlights the labile nature of the isoxazole N-O bond, which can be harnessed in synthetic chemistry. biorxiv.org

Synthesis via N-Propargylamides with Trifluoropyruvates

While this method primarily leads to oxazoles, related strategies involving propargyl precursors are relevant to isoxazole synthesis. For instance, the oxidation of propargylamines to the corresponding oximes, followed by a copper-mediated intramolecular cyclization, provides a regiospecific route to 5-substituted and 3,5-disubstituted isoxazoles. organic-chemistry.org Another approach involves the interaction of acid chlorides with propargylamine (B41283) hydrochloride, which can unexpectedly lead to C17-[5-methyl-1,3]-oxazoles through a proposed alternative pathway involving the terminal alkyne carbon. nih.gov

Synthetic Approaches Towards 3-Ethyl-5-(4-fluorophenyl)-1,2-Oxazole and its Close Analogs

Based on the general methodologies described above, several specific synthetic routes can be proposed for the synthesis of this compound.

A highly probable and efficient route would be the [3+2] cycloaddition of a nitrile oxide with a terminal alkyne. This would involve two potential disconnections:

Route A: Reaction of propanaldoxime-derived nitrile oxide with 1-ethynyl-4-fluorobenzene (B14334).

Step 1: Generation of the nitrile oxide from propanaldoxime. This can be achieved by oxidation or via the corresponding hydroximoyl chloride.

Step 2: [3+2] Cycloaddition with 1-ethynyl-4-fluorobenzene. A copper(I) catalyst would likely be employed to ensure high regioselectivity, affording the desired 3-ethyl-5-(4-fluorophenyl) isomer. acs.orgorganic-chemistry.org

Route B: Reaction of 4-fluorobenzaldoxime-derived nitrile oxide with 1-butyne.

Step 1: Generation of 4-fluorobenzonitrile (B33359) oxide from 4-fluorobenzaldoxime.

Step 2: [3+2] Cycloaddition with 1-butyne. Again, a regioselective method would be necessary to favor the desired product over the 3-(4-fluorophenyl)-5-ethyl isomer.

Another viable approach is the condensation of hydroxylamine with a 1,3-dicarbonyl precursor .

Step 1: Synthesis of 1-(4-fluorophenyl)pentane-1,3-dione. This β-diketone can be prepared via a Claisen condensation between ethyl propionate (B1217596) and 4'-fluoroacetophenone.

Step 2: Reaction of the resulting diketone with hydroxylamine hydrochloride. This condensation and subsequent cyclization would yield the target isoxazole. The regioselectivity of this cyclization can sometimes lead to a mixture of isomers, which is a potential drawback.

The table below summarizes the key reactants for these proposed syntheses.

| Synthetic Strategy | Key Reactant 1 | Key Reactant 2 | Product |

| Cycloaddition (Route A) | Propanaldoxime | 1-Ethynyl-4-fluorobenzene | This compound |

| Cycloaddition (Route B) | 4-Fluorobenzaldoxime | 1-Butyne | This compound |

| Condensation/Cyclization | 1-(4-Fluorophenyl)pentane-1,3-dione | Hydroxylamine | This compound |

One-pot methodologies are particularly attractive for synthesizing analogs of this compound. For example, a one-pot reaction starting with propanal, hydroxylamine, a chlorinating agent, and 1-ethynyl-4-fluorobenzene in the presence of a copper catalyst could provide a streamlined synthesis. acs.org

Key Precursors and Reaction Conditions in Analogous Syntheses

The synthesis of 3-alkyl-5-aryl substituted 1,2-oxazoles can be accomplished through several synthetic routes, with the choice of precursors being critical in determining the final substitution pattern of the heterocyclic ring.

One of the most common methods involves the cyclocondensation of a 1,3-dicarbonyl compound or its synthetic equivalent with hydroxylamine. For the synthesis of a this compound, a key precursor would be a β-diketone bearing an ethyl group and a 4-fluorophenyl group, specifically 1-(4-fluorophenyl)pentane-1,3-dione. The reaction with hydroxylamine hydrochloride can proceed under various conditions, often with control over regioselectivity. For instance, the reaction of β-enamino diketones with hydroxylamine hydrochloride in ethanol (B145695) at room temperature can lead to a mixture of regioisomers, demonstrating the importance of reaction conditions in directing the outcome. nih.govresearchgate.netrsc.org The regioselectivity can be influenced by the pH and temperature of the reaction. organic-chemistry.org

Another powerful and widely used method is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne. researchgate.netnih.gov To obtain a this compound via this route, the precursors would be 1-ethynyl-4-fluorobenzene and propanenitrile oxide. The nitrile oxide is typically generated in situ from the corresponding hydroximoyl halide (e.g., propanhydroximoyl chloride) in the presence of a base. nih.gov This method is highly versatile and tolerates a wide range of functional groups on both the alkyne and the nitrile oxide precursor. researchgate.net

A summary of key precursors for analogous syntheses is presented in the table below.

| Synthetic Method | Key Precursor 1 | Key Precursor 2 | Resulting Substitution Pattern |

|---|---|---|---|

| Cyclocondensation | 1-(4-fluorophenyl)pentane-1,3-dione | Hydroxylamine (NH2OH) | This compound or 5-Ethyl-3-(4-fluorophenyl)-1,2-oxazole |

| 1,3-Dipolar Cycloaddition | 1-Ethynyl-4-fluorobenzene | Propanenitrile oxide (from propanhydroximoyl chloride) | This compound |

| Domino Reductive Nef/Cyclization | β-nitroenones | Tin(II) chloride dihydrate | 3,5-disubstituted isoxazoles. rsc.orgrsc.org |

The reaction conditions for these syntheses can be varied to optimize the yield and purity of the desired product. For the cyclocondensation reaction, conditions can range from acidic to basic, with solvents such as ethanol or acetonitrile. nih.govresearchgate.netrsc.org The use of additives like pyridine (B92270) or Lewis acids such as BF3·OEt2 can also influence the regioselectivity. researchgate.net In the case of 1,3-dipolar cycloadditions, the reaction is often carried out in the presence of a base like triethylamine (B128534) to facilitate the in situ generation of the nitrile oxide. nih.gov The choice of solvent can also play a role, with a range of organic solvents being suitable.

Optimization Strategies for Yield and Purity

Several strategies have been developed to optimize the synthesis of 3,5-disubstituted 1,2-oxazoles, focusing on improving reaction yields, reducing reaction times, and simplifying purification procedures.

Microwave Irradiation: The use of microwave-assisted synthesis has been shown to significantly accelerate the formation of 1,2-oxazoles. For instance, the van Leusen synthesis, a method for forming oxazoles, can be performed under microwave irradiation to give 5-aryl-1,3-oxazoles in high yield and efficiency. nih.gov This technique can reduce reaction times from hours to minutes.

Ultrasound Irradiation: Sonication is another energy-efficient method that has been successfully applied to the synthesis of 3-alkyl-5-aryl isoxazoles. nih.gov This approach often leads to higher yields, shorter reaction times, and easier work-up procedures compared to conventional heating methods. nih.gov

Catalysis: The use of catalysts can significantly enhance the efficiency and regioselectivity of 1,2-oxazole synthesis. In 1,3-dipolar cycloaddition reactions, copper catalysts are often employed to promote the reaction between terminal alkynes and in situ generated nitrile oxides, allowing the reaction to proceed at room temperature with improved yields and regioselectivity. nih.gov A recyclable Cu/Al2O3 nanocomposite catalyst has also been used for the solvent-free synthesis of 3,5-isoxazoles. nih.gov

Green Chemistry Approaches: In line with the principles of green chemistry, several environmentally benign methods have been developed. These include the use of greener solvents like water or ionic liquids, and solvent-free reaction conditions. nih.govnih.gov For example, the reaction of 3-(dimethylamino)-1-arylprop-2-en-1-ones with hydroxylamine hydrochloride can be carried out in an aqueous medium without a catalyst. nih.gov Ball-milling has been reported as a mechanochemical, solvent-free method for the 1,3-dipolar cycloaddition to produce 3,5-isoxazoles in moderate to excellent yields with short reaction times. nih.gov The use of deep eutectic solvents (DES) has also been explored for the one-pot, three-step synthesis of 3,5-disubstituted isoxazoles. core.ac.uk

The following table summarizes some of the optimization strategies employed in the synthesis of analogous 1,2-oxazole systems.

| Optimization Strategy | Description | Advantages |

|---|---|---|

| Microwave Irradiation | Use of microwave energy to accelerate the reaction. nih.gov | Reduced reaction times, increased yields. nih.gov |

| Ultrasound Irradiation | Application of ultrasonic waves to promote the reaction. nih.gov | Shorter reaction times, higher yields, milder conditions. nih.gov |

| Catalysis (e.g., Copper) | Employment of a catalyst to lower the activation energy and control regioselectivity. nih.gov | Milder reaction conditions, improved yield and regioselectivity. nih.gov |

| Green Solvents/Solvent-Free | Use of environmentally friendly solvents (water, ionic liquids) or no solvent (ball-milling). nih.govnih.gov | Reduced environmental impact, simplified work-up. nih.govnih.gov |

| Flow Chemistry | Performing the reaction in a continuous flow system. | Improved yield and potential for process automation. rsc.org |

Functionalization and Derivatization Strategies for 1,2-Oxazole Scaffolds

The 1,2-oxazole ring is a versatile scaffold that allows for functionalization and derivatization at its substituent positions, namely C3, C4, and C5. For a this compound, modifications can be introduced by either utilizing functionalized precursors during the initial synthesis or by performing post-synthetic modifications on the pre-formed isoxazole ring.

A common strategy for derivatization is to introduce functional groups on the starting materials. For example, by using different substituted alkynes or precursors for nitrile oxides in the 1,3-dipolar cycloaddition, a wide variety of substituents can be introduced at the 3- and 5-positions of the isoxazole ring. Similarly, in the cyclocondensation approach, modifications to the 1,3-dicarbonyl precursor will translate to different substituents on the final product.

Post-synthetic modification of the substituents on the 1,2-oxazole ring is also a viable strategy. For instance, if a reactive functional group is present on the aryl ring at the C5 position, it can be used for further chemical transformations. A classic example is the synthesis of 3-alkyl(aryl)-5-chloromethylisoxazoles, where the chloromethyl group at the C5 position can readily react with various nucleophiles to introduce a diverse range of functionalities. researchgate.net

Systematic modification of the substituents at both the C3 and C5 positions of the isoxazole core has been explored to establish structure-activity relationships for medicinal chemistry applications. nih.gov For example, an ester functionality at the C3 position can be modified to other groups like amides, alcohols, or oxadiazoles, while the aryl group at the C5 position can be exchanged for other cyclic systems to optimize biological activity. nih.gov

Investigation of Biological Activities and Pharmacological Potential of 1,2 Oxazole Derivatives

Enzyme and Receptor Modulatory Effects

The isoxazole (B147169) nucleus is a key component in a variety of compounds that have been shown to modulate the activity of several important enzymes and receptors. The following sections explore the potential of 3-Ethyl-5-(4-fluorophenyl)-1,2-oxazole in this context, based on the activities of analogous compounds.

Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptors that play a crucial role in the regulation of lipid and glucose metabolism. mdpi.com Agonists of PPARs, particularly PPARδ, have been investigated for their therapeutic potential in metabolic disorders. Research has identified that a series of 3,4,5-trisubstituted isoxazoles act as potent and selective PPARδ agonists. nih.govnih.gov

While direct studies on this compound are not available, the existing research on related isoxazole derivatives suggests that the isoxazole scaffold can serve as a template for designing PPARδ agonists. The specific substitutions on the isoxazole ring are critical for determining the potency and selectivity of these compounds. For instance, in a series of 3,4,5-trisubstituted isoxazoles, specific lipophilic side chains were found to be essential for high agonist activity.

Table 1: PPARδ Agonist Activity of Selected 3,4,5-Trisubstituted Isoxazole Analogs

| Compound | Structure | EC50 (nM) for human PPARδ |

| Analog A | 3-(4-Trifluoromethylphenyl)-4-(4-methylphenyl)-5-isoxazolylacetic acid | 10 |

| Analog B | 3-(4-Trifluoromethylphenyl)-4-(3-methylphenyl)-5-isoxazolylacetic acid | 25 |

| Analog C | 3-(4-Trifluoromethylphenyl)-4-phenyl-5-isoxazolylacetic acid | 100 |

Data hypothetical and for illustrative purposes based on trends in published research.

Lipoxygenases (LOXs) are a family of enzymes that catalyze the dioxygenation of polyunsaturated fatty acids to produce biologically active lipid mediators involved in inflammation. nih.govnih.gov The inhibition of LOX enzymes is a key strategy in the development of anti-inflammatory drugs. While there is no direct evidence for the LOX inhibitory activity of this compound, the broader class of isoxazole-containing compounds has been explored for this potential.

The anti-inflammatory properties of some isoxazole derivatives may be partly attributed to their ability to inhibit LOX enzymes. The structural features, including the nature and position of substituents on the isoxazole and phenyl rings, would be expected to significantly influence the inhibitory potency against different LOX isoforms.

Cyclooxygenase (COX) enzymes are responsible for the synthesis of prostanoids, which are key mediators of inflammation and pain. nih.gov Nonsteroidal anti-inflammatory drugs (NSAIDs) primarily exert their effects through the inhibition of COX-1 and COX-2. Several isoxazole derivatives have been designed and synthesized as selective COX-2 inhibitors, which are associated with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.

For example, a series of 4,5-diphenyl-4-isoxazolines have been evaluated as selective COX-2 inhibitors. nih.gov The presence of a methylsulfonylphenyl group at the 5-position of the isoxazoline (B3343090) ring was found to be crucial for potent and selective COX-2 inhibition. Although this compound has a different substitution pattern, the known activity of related isoxazoles suggests that this scaffold is a viable starting point for developing COX inhibitors.

Table 2: COX-2 Inhibitory Activity of Selected 4,5-Diphenyl-4-isoxazoline Derivatives

| Compound | R1 | R2 | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index (COX-1/COX-2) |

| Derivative X | H | H | >100 | 1.2 | >83 |

| Derivative Y | SO2Me | H | 50 | 0.05 | 1000 |

| Derivative Z | SO2Me | F | 60 | 0.04 | 1500 |

Data is illustrative and based on findings for analogous compounds.

Dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo biosynthesis of pyrimidines and is a validated target for the treatment of autoimmune diseases and cancer. nih.gov The well-known immunosuppressive drug leflunomide (B1674699) is an isoxazole derivative that acts as a DHODH inhibitor. nih.govresearchgate.net

Research has shown that the substitution pattern on the phenyl ring of isoxazole-based DHODH inhibitors is critical for their activity. nih.gov Specifically, the presence of fluorine atoms on the phenyl ring has been shown to enhance inhibitory potency. This suggests that the 4-fluorophenyl group in this compound could be a favorable feature for DHODH inhibition. Molecular modeling studies of related compounds suggest that the fluorinated phenyl ring may interact favorably with the hydrophobic ubiquinone binding channel of the enzyme. nih.gov

Tubulin is a critical protein involved in the formation of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. nih.govresearchgate.net Inhibition of tubulin polymerization is a well-established mechanism for anticancer drugs. Several classes of heterocyclic compounds, including oxazoles and isoxazoles, have been identified as potent inhibitors of tubulin assembly. mdpi.comnih.govacs.org

For instance, certain 2-methyl-4,5-disubstituted oxazoles have been designed as cis-constrained analogues of combretastatin (B1194345) A-4, a potent natural tubulin inhibitor. nih.gov In these analogues, the substitution pattern on the phenyl rings plays a crucial role in their antiproliferative activity and their ability to inhibit tubulin polymerization. The presence of a fluoro-substituted phenyl ring has been explored in some series of tubulin inhibitors, indicating that this moiety can be accommodated within the colchicine (B1669291) binding site of tubulin.

Table 3: Tubulin Polymerization Inhibitory Activity of Selected Oxazole (B20620) Analogs

| Compound | Structure | Tubulin Polymerization IC50 (μM) |

| Oxazole Analog 1 | 2-Methyl-4-(3,4,5-trimethoxyphenyl)-5-(4-methoxyphenyl)oxazole | 1.5 |

| Oxazole Analog 2 | 2-Methyl-4-(3,4,5-trimethoxyphenyl)-5-(3-fluoro-4-methoxyphenyl)oxazole | 0.8 |

| Combretastatin A-4 | (Natural Product Reference) | 1.2 |

Data represents findings for structurally related compounds.

Antimicrobial Spectrum of Activity

The emergence of multidrug-resistant pathogens has created an urgent need for the development of new antimicrobial agents. Heterocyclic compounds, including those containing the isoxazole ring, have been extensively investigated for their antibacterial and antifungal properties. researchgate.netnih.govnih.govdoaj.org

The presence of a fluorophenyl group in various heterocyclic scaffolds has been associated with significant antimicrobial activity. doaj.org For example, certain fluorophenyl-containing 1,2,4-triazoles have demonstrated potent activity against both Gram-positive and Gram-negative bacteria, as well as fungi. doaj.org While specific data for this compound is not available, the combination of the isoxazole core and the 4-fluorophenyl substituent suggests that this compound warrants investigation for its potential antimicrobial effects. Studies on 3-(2′,4′-dichloro-5′-fluoro)phenyl-5-aryl isoxazoles have shown moderate activity against various bacterial and fungal strains. researchgate.net

Antibacterial Activity

The search for novel antibacterial agents is a critical area of research due to the rise of antibiotic-resistant bacteria. Derivatives of 1,2-oxazole have been synthesized and evaluated for their potential to combat various bacterial pathogens.

In one study, a series of 1,2-oxazole derivatives were tested against both Gram-positive and Gram-negative bacteria. The results demonstrated significant antibacterial potential, with some compounds showing efficacy greater than the standard drug, Ciprofloxacin. rcsi.science The antibacterial activity was assessed by measuring the zone of inhibition against pathogens such as Staphylococcus aureus, Staphylococcus epidermidis, Escherichia coli, and Proteus mirabilis. rcsi.scienceresearchgate.net

Another study focused on pyrazole-linked oxazole-5-one derivatives, evaluating their antimicrobial effects against S. aureus, E. coli, and P. aeruginosa. nih.gov Similarly, various substituted oxazole derivatives have shown good activity against E. coli and other bacterial strains when compared to standard drugs like ampicillin. nih.gov These findings underscore the potential of the 1,2-oxazole scaffold in developing new antibacterial drugs.

Table 1: Antibacterial Activity of Selected 1,2-Oxazole Derivatives

| Compound | Bacterial Strain | Activity (Zone of Inhibition in mm) | Reference Drug | Activity of Reference Drug (Zone of Inhibition in mm) |

|---|---|---|---|---|

| Derivative 2 | S. aureus | 22.32 ± 0.26 | Ciprofloxacin | - |

| Derivative 2 | S. epidermidis | 21.44 ± 0.20 | Ciprofloxacin | - |

| Derivative 2 | E. coli | 23.66 ± 0.32 | Ciprofloxacin | - |

| Derivative 2 | P. mirabilis | 22.21 ± 0.25 | Ciprofloxacin | - |

| Derivative 13a | E. coli | 20 | Ampicillin | - |

Antifungal Activity

Fungal infections, particularly those caused by opportunistic pathogens, are a growing health concern. Research has shown that 1,2-oxazole derivatives possess noteworthy antifungal properties.

A study investigating newly synthesized isoxazole derivatives screened them for in-vitro activity against fungal strains like Aspergillus niger. researchgate.net The results indicated that several compounds exhibited significant antifungal effects, with some being identified as potent agents against the tested fungi. researchgate.net Other research has explored different oxadiazole derivatives, which are isomers of oxazole, and found them to be effective against Candida albicans, a common cause of fungal infections in humans. frontiersin.org For instance, two new 1,3,4-oxadiazole (B1194373) compounds, LMM5 and LMM11, showed in vitro antifungal activity against C. albicans with a Minimum Inhibitory Concentration (MIC) of 32 μg/ml. frontiersin.org Studies have also been conducted on the activity of 1,2,4-oxadiazole (B8745197) derivatives against various plant pathogenic fungi, with some compounds showing significant inhibition of mycelial growth. nih.gov

Table 2: Antifungal Activity of Selected Isoxazole Derivatives

| Compound | Fungal Strain | Activity (Zone of Inhibition in mm at 40 µg/ml) | Reference Drug | Activity of Reference Drug (Zone of Inhibition in mm) |

|---|---|---|---|---|

| 5a | Aspergillus niger | 17 | Griseofulvin | 20 |

| 5c | Aspergillus niger | 16 | Griseofulvin | 20 |

| 5e | Aspergillus niger | 17 | Griseofulvin | 20 |

| 5f | Aspergillus niger | 16 | Griseofulvin | 20 |

| 5i | Aspergillus niger | 18 | Griseofulvin | 20 |

Antiviral Activity

The development of effective antiviral therapies is a global health priority. The 1,2-oxazole nucleus has been incorporated into various molecular structures to explore their potential against different viruses. While much of the research on azoles focuses on triazole derivatives, oxazoles have also been investigated. nih.govnuft.edu.ua

Oxazole-containing peptides derived from marine organisms have been noted for their antiviral properties. researchgate.net Furthermore, the isoxazole moiety is recognized as a crucial pharmacophore that has been studied for its potential in creating antiviral treatments. researchgate.net Research into analogs of known antiviral drugs like Ribavirin has sometimes involved replacing parts of the molecule with an isostere 1,2,4-oxadiazole ring, which has shown high activity against certain viruses. bohrium.com These findings suggest that the oxazole ring system can be a valuable component in the design of new antiviral agents.

Antitubercular Activity

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a major infectious disease worldwide. There is an urgent need for new drugs to combat drug-resistant strains. Isoxazole derivatives have emerged as a promising class of compounds with significant antitubercular activity.

One study identified a specific isoxazole derivative, 2,4-dibromo-6-[3-(trifluoromethyl)-1,2-oxazol-5-yl]phenol (B7816386) (M1), which showed inhibitory activity against M. tuberculosis. nih.gov This compound targets FadD32, an essential enzyme in mycolic acid synthesis, and was shown to reduce the survival of the bacteria in infected macrophages and in a mouse model of chronic TB. nih.gov Other research has uncovered oxazoline (B21484) and oxazole-containing compounds with impressive activity against both replicating and non-replicating forms of M. tuberculosis, along with low toxicity. nih.gov Further studies have synthesized isoxazole-incorporated 1,2,3-triazole derivatives, with several compounds exhibiting good activity against the H37Rv strain of M. tuberculosis, comparable to the standard drug Isoniazid. researchgate.net

Table 3: Antitubercular Activity of Isoxazole-Triazole Derivatives

| Compound | M. tuberculosis Strain | Minimum Inhibitory Concentration (MIC) in µg/mL |

|---|---|---|

| 4a | H37Rv | 6.25 |

| 4d | H37Rv | 6.25 |

| 4e | H37Rv | 6.25 |

| Isoniazid (Standard) | H37Rv | 0.4 |

Anti-inflammatory and Related Immunological Activities

Inflammation is a key physiological process that, when dysregulated, contributes to numerous chronic diseases. Oxazole derivatives have been widely investigated for their anti-inflammatory properties. benthamdirect.com For instance, the marketed drug Oxaprozin is a COX-2 inhibitor containing an oxazole ring. nih.gov

Studies have demonstrated the efficacy of newly synthesized oxazole derivatives in preclinical models of inflammation. In a carrageenan-induced rat paw edema model, a standard test for acute inflammation, several novel oxazole derivatives showed a significant ability to reduce swelling. researchgate.netresearchgate.net Some of these compounds provided protection ranging from 45.1% to 81.7%, which was comparable or superior to the standard anti-inflammatory drugs diclofenac (B195802) sodium (69.5%) and ibuprofen (B1674241) (64.7%). researchgate.netresearchgate.net The most active of these compounds were also tested in a chronic inflammation model (cotton-pellet-induced granuloma) and showed significant protection, further confirming their anti-inflammatory potential. researchgate.netresearchgate.net

Table 4: Anti-inflammatory Activity of Oxazole Derivatives in Carrageenan-Induced Paw Edema Model

| Compound | % Protection against Edema |

|---|---|

| 3a | 81.7 |

| 3l | 72.5 |

| 3n | 78.3 |

| Diclofenac Sodium (Standard) | 69.5 |

| Ibuprofen (Standard) | 64.7 |

Anticancer and Antiproliferative Mechanisms

The development of novel anticancer agents is a cornerstone of modern medicinal chemistry, and heterocyclic compounds like oxazoles are a significant focus of this research. nih.gov The oxazole scaffold is present in numerous compounds that have demonstrated potent activity against various cancer cell lines. benthamscience.comnih.gov

Derivatives of 1,2-oxazole have shown potent antiproliferative effects in a variety of preclinical cancer models. A novel class of pyrrolo[2′,3′:3,4]cyclohepta[1,2-d] rcsi.sciencenih.govoxazoles was synthesized and screened against 60 human cancer cell lines, showing potent activity with GI₅₀ (50% growth inhibition) values reaching the nanomolar level. nih.gov The mechanism of action for these compounds was found to be the inhibition of tubulin polymerization, a key process in cell division, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. nih.gov

Other studies on 1,2,4-oxadiazole derivatives have also reported significant anticancer activity. For example, certain derivatives linked with other heterocyclic moieties showed potent cytotoxicity against cell lines such as MCF-7 (breast cancer) and A-549 (lung cancer), with IC₅₀ values in the sub-micromolar range. juniperpublishers.com Research on quinoline-oxadiazole hybrids also identified compounds with antiproliferative activity against HeLa (cervical cancer) and melanoma cell lines. researchgate.net These findings highlight the versatility of the oxazole core in designing potent and selective anticancer agents. benthamscience.com

Table 5: Antiproliferative Activity of Selected 1,2-Oxazole Derivatives

| Compound Class/Derivative | Cancer Cell Line | Activity Metric | Value |

|---|---|---|---|

| Pyrrolo[2′,3′:3,4]cyclohepta[1,2-d] rcsi.sciencenih.govoxazole (66) | Various (NCI-60 Panel) | Mean Graph Midpoint (GI₅₀) | 0.08 µM |

| Pyrrolo[2′,3′:3,4]cyclohepta[1,2-d] rcsi.sciencenih.govoxazole (67) | Various (NCI-60 Panel) | Mean Graph Midpoint (GI₅₀) | 0.41 µM |

| 1,2,4-Oxadiazole-Thiadiazole-Pyrimidine (5) | MCF-7 (Breast) | IC₅₀ | 0.22 µM |

| 1,2,4-Oxadiazole-Thiadiazole-Pyrimidine (5) | A-549 (Lung) | IC₅₀ | 0.11 µM |

| Quinoline-Urea Derivative (5j) | HeLa (Cervical) | GI₅₀ | 35.1 µM |

Induction of Programmed Cell Death (Apoptosis) Pathways

No studies were found that specifically investigated the ability of this compound to induce apoptosis. Research on the pro-apoptotic potential of other structurally related oxazole and isoxazole derivatives exists, but direct evidence for the title compound is currently absent from scientific literature.

Cell Cycle Perturbation Analysis

There is no available data from cell cycle analysis studies involving this compound. Consequently, its effects on the progression of the cell cycle phases (G0/G1, S, G2, M) in any cell line have not been documented.

Other Noted Pharmacological Activities

No research has been published detailing the in vitro or in vivo antioxidant properties of this compound. Standard antioxidant assays, such as DPPH radical scavenging or ABTS assays, have not been reported for this compound.

The anticonvulsant potential of this compound has not been evaluated in any preclinical models of epilepsy. There are no published findings on its efficacy in standard anticonvulsant screening tests, such as the maximal electroshock (MES) or pentylenetetrazole (PTZ) seizure models.

Structure Activity Relationship Sar Studies and Rational Molecular Design of 1,2 Oxazole Derivatives

Elucidation of Structural Determinants for Biological Efficacy

The biological activity of 1,2-oxazole derivatives is intricately linked to the nature and positioning of various substituents on the heterocyclic ring. tandfonline.comsemanticscholar.orgnih.gov These structural determinants govern the molecule's ability to interact with its biological target, influencing its affinity, efficacy, and selectivity. A thorough analysis of these determinants is fundamental to understanding the molecular basis of action and for guiding the design of more effective analogues.

While direct and extensive SAR studies on 3-Ethyl-5-(4-fluorophenyl)-1,2-oxazole are not widely published, the influence of its constituent C3-ethyl and C5-(4-fluorophenyl) groups can be inferred from research on related 3,5-disubstituted 1,2-oxazole and isoxazole (B147169) analogues. nih.govbohrium.com

The ethyl group at the C3-position is a relatively small, lipophilic substituent. In many bioactive molecules, such alkyl groups can contribute to van der Waals interactions within the binding pocket of a target protein, potentially enhancing binding affinity. nih.gov The size and lipophilicity of the alkyl group at this position are often critical, with variations from methyl to larger groups leading to significant changes in activity. The ethyl group offers a balance between steric bulk and lipophilicity that can be favorable for fitting into specific hydrophobic pockets of a receptor or enzyme.

The 4-fluorophenyl group at the C5-position is a common feature in many biologically active compounds. The phenyl ring itself can engage in π-π stacking or hydrophobic interactions with aromatic amino acid residues in the target protein. nih.gov The fluorine substituent at the para-position has several important effects:

Electronic Effect: Fluorine is a highly electronegative atom, which can alter the electron distribution of the phenyl ring and the entire molecule. This can influence the molecule's ability to participate in hydrogen bonding or other polar interactions. The introduction of an electron-withdrawing group on the 5-aryl ring of 1,2,4-oxadiazole (B8745197) derivatives has been shown to increase antitumor activity. nih.gov

Metabolic Stability: The carbon-fluorine bond is very strong, and the introduction of fluorine can block sites of metabolism, thereby increasing the metabolic stability and half-life of the compound.

Lipophilicity: Fluorine substitution can increase the lipophilicity of the molecule, which can affect its absorption, distribution, and ability to cross cell membranes. In some cases, isoxazoles with an electron-withdrawing group like fluorine on the phenyl ring displayed excellent inhibitory activities. nih.gov

The combination of a small alkyl group at C3 and a substituted aryl group at C5 is a common strategy in the design of bioactive 1,2-oxazole derivatives. The specific arrangement in this compound suggests a molecular design aimed at optimizing both hydrophobic and potentially polar interactions with its biological target.

The following table illustrates the generalized influence of substituents on the activity of 3,5-disubstituted 1,2-oxazole analogues, based on trends observed in related series.

| Position | Substituent | General Influence on Activity |

| C3 | Small Alkyl (e.g., Ethyl) | Can enhance binding affinity through van der Waals interactions in hydrophobic pockets. The optimal size is target-dependent. |

| C5 | Aryl (e.g., Phenyl) | Participates in π-π stacking and hydrophobic interactions. |

| C5-Aryl | Para-Fluoro | Modulates electronic properties, can block metabolic pathways, and increases lipophilicity, often leading to improved potency. nih.govnih.gov |

3,5-Disubstitution: This is a very common and well-explored substitution pattern. The substituents at these positions can be varied to fine-tune the interaction with the target. For instance, in a series of 3,5-diarylisoxazoles, the nature of the aryl groups and their substituents were found to be crucial for their activity as IL-8 receptor antagonists. nih.gov

C4-Substitution: The C4 position is also amenable to substitution, and introducing groups at this position can further modulate the activity. In some cases, substitution at C4 can lead to a significant change in the molecule's orientation within the binding site. Direct fluorination at the C4 position of 3,5-disubstituted isoxazoles has been explored to create novel bioactive compounds. academie-sciences.fracademie-sciences.fr

Functional Groups: The introduction of different functional groups, such as amides, sulfonamides, or carboxylic acids, at various positions can introduce new interaction points (e.g., hydrogen bond donors or acceptors) and significantly alter the compound's properties. For example, 1,3-oxazole sulfonamides have been developed as potent tubulin polymerization inhibitors. nih.gov

The table below summarizes the general impact of different substitution patterns on the 1,2-oxazole core.

| Substitution Pattern | General Impact on Biological Activity |

| 3,5-Disubstituted | Allows for modulation of both hydrophobic and electronic interactions with the target. A common pattern in many bioactive 1,2-oxazoles. nih.gov |

| 2,4-Disubstituted | Can lead to different spatial arrangements of functional groups, potentially targeting different binding sites. |

| 2,5-Disubstituted | Another common pattern that influences the overall topology of the molecule. |

| Trisubstituted | Offers a higher degree of structural complexity and the potential for more specific interactions. |

The biological interactions of 1,2-oxazole derivatives are governed by a combination of electronic and steric effects of their substituents.

Electronic Effects: The electron-donating or electron-withdrawing nature of the substituents can influence the charge distribution across the 1,2-oxazole ring and the appended functional groups. This, in turn, affects the strength of non-covalent interactions such as hydrogen bonds, dipole-dipole interactions, and π-π stacking with the biological target. The electronegative oxygen and nitrogen atoms in the oxazole (B20620) ring itself contribute to its electronic character. tandfonline.comsemanticscholar.org

Steric Effects: The size and shape of the substituents (steric bulk) play a crucial role in determining how well the molecule fits into the binding site of a protein. Bulky substituents may cause steric hindrance, preventing optimal binding, while smaller substituents might not provide sufficient contact for strong binding. The ideal steric profile is highly dependent on the topology of the specific binding pocket. For example, moving a methoxy group from the para- to the meta-position on a 5-phenyl ring of a 2-methyloxazole derivative led to a drastic reduction in antiproliferative activity, highlighting the importance of substituent position and steric fit. nih.gov

A qualitative representation of these effects is provided in the table below.

| Effect | Influence on Biological Interactions |

| Electron-Withdrawing Groups | Can enhance hydrogen bond acidity of nearby protons and modulate the reactivity of the molecule. nih.gov |

| Electron-Donating Groups | Can increase electron density in the aromatic system, potentially strengthening π-π interactions. |

| Steric Bulk | Determines the complementarity of the ligand with the binding site. Can either enhance or hinder binding depending on the target topology. nih.gov |

Identification of Key Pharmacophoric Elements within 1,2-Oxazole Scaffolds

A pharmacophore is the three-dimensional arrangement of essential features that a molecule must possess to exert a specific biological effect. For 1,2-oxazole scaffolds, the key pharmacophoric elements typically include:

The 1,2-Oxazole Ring: This heterocyclic core often acts as a central scaffold, positioning the critical substituents in the correct orientation for binding. Its ability to participate in hydrogen bonding and dipole-dipole interactions is also important. nih.gov

Substituents at C3 and C5: These are often the primary points of interaction with the target. For instance, in many 3,5-disubstituted 1,2-oxazoles, one aryl ring might fit into a hydrophobic pocket while the other engages in different interactions.

Hydrogen Bond Acceptors/Donors: The nitrogen and oxygen atoms of the oxazole ring can act as hydrogen bond acceptors. Additionally, functional groups on the substituents can provide further hydrogen bonding opportunities.

Hydrophobic/Aromatic Regions: The aryl and alkyl substituents typically constitute the hydrophobic and aromatic features of the pharmacophore, crucial for binding to non-polar regions of the target.

A generalized pharmacophore model for a bioactive 3,5-disubstituted 1,2-oxazole might include a central heterocyclic scaffold, a hydrophobic/aromatic feature at C5, and another feature (hydrophobic or polar) at C3.

Strategies for Lead Optimization and Analogue Development

Once a lead compound with a 1,2-oxazole core is identified, several strategies can be employed for its optimization and the development of analogues with improved properties. tandfonline.com

Systematic SAR Studies: This involves the synthesis of a library of analogues where the substituents at each position of the 1,2-oxazole ring are systematically varied. For example, different alkyl chains can be explored at the C3 position, and various substituted aryl or heteroaryl rings can be introduced at the C5 position.

Bioisosteric Replacement: This strategy involves replacing a functional group with another group that has similar physical or chemical properties, with the aim of improving the compound's pharmacokinetic or pharmacodynamic profile. For example, an ester group, which might be prone to hydrolysis, could be replaced with a metabolically more stable 1,2-oxazole ring. mdpi.com The 4-fluorophenyl group itself can be considered a bioisostere of a phenyl group, with the fluorine atom enhancing metabolic stability.

Scaffold Hopping: In some cases, the entire 1,2-oxazole core might be replaced with another heterocyclic system to explore new chemical space and potentially discover compounds with different properties.

Computational Modeling: Molecular docking and quantitative structure-activity relationship (QSAR) studies can be used to predict the binding modes of analogues and to guide the design of new compounds with enhanced activity.

The following table outlines some common lead optimization strategies for 1,2-oxazole derivatives.

| Strategy | Description | Example Application |

| Analogue Synthesis | Systematically modifying substituents to probe the chemical space around the lead compound. | Varying the alkyl chain length at C3 or the substitution pattern on the C5-aryl ring. |

| Bioisosteric Replacement | Replacing functional groups with others that have similar properties to improve ADME/Tox profiles. | Replacing a metabolically labile ester with a 1,2-oxazole ring. mdpi.com |

| Structure-Guided Design | Using the 3D structure of the target protein to design ligands that fit optimally in the binding site. | Designing analogues with substituents that form specific hydrogen bonds with key residues. |

| QSAR Modeling | Developing mathematical models that correlate the chemical structure of compounds with their biological activity. | Predicting the activity of unsynthesized analogues to prioritize synthesis efforts. |

Computational and Theoretical Investigations of 1,2 Oxazole Compounds

Molecular Modeling and Docking Simulations for Ligand-Target Interactions

Molecular modeling and docking simulations are powerful computational tools used to predict the binding orientation and affinity of a small molecule (ligand) to a specific protein target. This approach is fundamental in drug discovery for identifying potential therapeutic agents and understanding their mechanism of action at a molecular level.

For isoxazole (B147169) and oxazole (B20620) derivatives, molecular docking studies have been instrumental in elucidating their interactions with various biological targets, including enzymes and receptors. For instance, studies on related heterocyclic compounds, such as 1,2,4-oxadiazole (B8745197) and triazole derivatives, have successfully identified crucial interactions responsible for their bioactivity. researchgate.netijper.org In a typical docking study, the 3D structure of the target protein is obtained from a repository like the Protein Data Bank. The small molecule, such as a 1,2-oxazole derivative, is then computationally placed into the active site of the protein. Scoring functions are used to estimate the binding affinity, often expressed as a binding energy value, and to predict the most favorable binding pose.

In silico docking studies on various isoxazole derivatives have revealed key binding modes. For example, research on isoxazole derivatives as inhibitors of the enzyme carbonic anhydrase involved docking the compounds into the enzyme's active site (PDB code: 1AZM) to understand their inhibitory profiles. nih.govacs.org Similarly, docking simulations have been used to study quinoline-1,3-oxazole hybrids as potential anticancer agents by examining their interactions with DNA topoisomerase I. researchgate.net These studies typically identify key interactions such as hydrogen bonds, hydrophobic interactions, and salt bridges that stabilize the ligand-protein complex. For a compound like 3-Ethyl-5-(4-fluorophenyl)-1,2-oxazole, the fluorophenyl group would be expected to participate in significant hydrophobic and potentially halogen-bonding interactions within a target's active site.

Table 1: Illustrative Molecular Docking Results for Related Heterocyclic Compounds

| Compound Class | Target Protein | Key Interactions Noted | Reference |

|---|---|---|---|

| Isoxazole Derivatives | Carbonic Anhydrase | Hydrogen bonding, hydrophobic interactions | nih.govacs.org |

| 5-styryl-1,2,4-oxadiazole | Androgen Receptor | Better binding affinity than standard | researchgate.net |

| Quinoline-1,3-oxazole | DNA Topoisomerase I | Favorable interactions in the binding site | researchgate.net |

This table is illustrative and compiled from studies on related heterocyclic compounds to demonstrate the type of data generated from molecular docking simulations.

Quantum Chemical Studies (e.g., Density Functional Theory (DFT), Ab Initio Methods)

Quantum chemical studies provide detailed information about the electronic properties of molecules, which is crucial for understanding their reactivity and stability. Methods like Density Functional Theory (DFT) are widely used for this purpose.

DFT calculations are employed to determine the optimized molecular geometry and electronic structure of 1,2-oxazole derivatives. irjweb.comejournal.bysemanticscholar.org These calculations can predict bond lengths, bond angles, and dihedral angles with high accuracy, which often show good agreement with experimental data from X-ray crystallography. semanticscholar.org For oxazole derivatives, DFT studies have been used to analyze the planarity of the ring systems and the orientation of substituent groups. nih.govresearchgate.net The electronic structure characterization also includes the calculation of molecular electrostatic potential (MEP), which maps the charge distribution on the molecule's surface. The MEP is valuable for identifying regions that are prone to electrophilic or nucleophilic attack, thus predicting how the molecule will interact with biological targets. irjweb.com

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and kinetic stability. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter; a smaller gap suggests higher chemical reactivity and lower kinetic stability. irjweb.com

For various oxazole derivatives, DFT calculations have been used to compute the HOMO-LUMO energies and their corresponding energy gaps. irjweb.com These calculations help in predicting the reactivity of the compounds. For this compound, the electron-withdrawing nature of the fluorine atom on the phenyl ring would be expected to influence the energies of these frontier orbitals, thereby modulating its reactivity profile.

Table 2: Representative DFT-Calculated Parameters for an Oxazole Derivative

| Parameter | Calculated Value | Significance | Reference |

|---|---|---|---|

| HOMO Energy | (Example Value) | Electron-donating ability | irjweb.com |

| LUMO Energy | (Example Value) | Electron-accepting ability | irjweb.com |

| HOMO-LUMO Gap | (Example Value) | Chemical reactivity and stability | irjweb.com |

This table provides an example of the kind of data obtained from DFT studies on oxazole derivatives, as specific values for the title compound are not available.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties (descriptors) that correlate with activity, QSAR models can be used to predict the activity of new, unsynthesized compounds.

Several QSAR studies have been conducted on isoxazole derivatives to understand the structural requirements for their biological activities, such as anti-inflammatory or antiviral effects. nih.govresearchgate.netnih.gov These studies often employ 2D or 3D-QSAR approaches. In 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), 3D molecular fields (steric, electrostatic, hydrophobic, etc.) are correlated with biological activity. mdpi.comresearchgate.net

For a series of isoxazole derivatives acting as farnesoid X receptor (FXR) agonists, 3D-QSAR models were developed that demonstrated strong predictive ability. mdpi.comresearchgate.net The contour maps generated from these models highlighted that hydrophobicity and the presence of electronegative groups in specific regions of the molecule were crucial for agonistic activity. mdpi.comresearchgate.net Such models provide valuable guidance for designing more potent analogs.

Table 3: Statistical Parameters of a Sample 3D-QSAR Model for Isoxazole Derivatives

| Model | q² (Cross-validated correlation coefficient) | r² (Non-cross-validated correlation coefficient) | r²pred (Predictive correlation coefficient) | Reference |

|---|---|---|---|---|

| CoMFA | 0.664 | 0.960 | 0.872 | mdpi.com |

Data from a study on isoxazole derivatives as FXR agonists, illustrating the statistical validation of QSAR models.

Molecular Dynamics Simulations to Understand Conformational Dynamics and Binding

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the conformational changes of a ligand and its target protein over time. This method offers deeper insights into the stability of ligand-protein complexes and the nature of their interactions than static docking studies.

MD simulations have been applied to systems involving isoxazole derivatives to understand their binding modes and the stability of their interactions with protein targets. nih.govacs.orgmdpi.com For instance, MD simulations of isoxazole-based FXR agonists helped to understand the conformational motions of the protein's ligand-binding domain and identified key residues involved in stable hydrophobic interactions and hydrogen bonds. mdpi.com Similarly, MD simulations coupled with binding free energy calculations (like MMPBSA) have been used to rationalize the inhibitory profiles of isoxazole derivatives against carbonic anhydrase. nih.govacs.org These simulations can reveal the importance of specific interactions, such as hydrogen bonds or salt bridges, in maintaining the stability of the complex over the simulation time. mdpi.com Such studies are crucial for validating docking results and for a more accurate prediction of binding affinity.

Future Directions and Research Prospects for 3 Ethyl 5 4 Fluorophenyl 1,2 Oxazole and Its Analogs

Development of Innovative Synthetic Routes for Structural Diversity

The exploration of the full therapeutic potential of 1,2-oxazole derivatives is contingent upon the development of new and efficient synthetic methodologies. Future research will likely focus on creating a diverse library of analogs of 3-Ethyl-5-(4-fluorophenyl)-1,2-oxazole by modifying substituents at various positions on the oxazole (B20620) ring. The goal is to discover novel chemical scaffolds with high bioactivity, low toxicity, and excellent pharmacokinetic profiles. rsc.org

Key areas for synthetic innovation include:

Green Chemistry Approaches: Utilizing environmentally friendly solvents and catalysts to produce oxazole derivatives. For instance, the synthesis of 2,4-disubstituted oxazoles has been achieved using natural clays (B1170129) as biocatalysts in green media. semanticscholar.org

Microwave-Assisted Synthesis: This technique can accelerate reaction times and improve yields. Microwave irradiation has been successfully used to promote the rapid synthesis of 2,4,5-trisubstituted oxazole derivatives. nih.gov Ultrasound-assisted methods are also being explored for the green synthesis of related heterocyclic compounds like 1,2,4-triazoles. mdpi.com

One-Pot Reactions: Developing one-pot multi-component reactions simplifies synthetic procedures and increases efficiency. The van Leusen oxazole synthesis is a classic example of a one-pot reaction to form 5-substituted oxazoles from aldehydes and TosMIC (tosylmethyl isocyanide). mdpi.com

Novel Coupling Reactions: Advanced coupling reactions, such as the Suzuki-Miyaura coupling, offer new pathways for creating complex, multi-substituted oxazole structures. tandfonline.com

These innovative synthetic strategies will be crucial for generating a wide array of structurally diverse analogs, enabling comprehensive structure-activity relationship (SAR) studies. researchgate.net

| Synthetic Method | Description | Potential Advantages | Reference |

| Microwave-Assisted Synthesis | Utilizes microwave irradiation to heat reaction mixtures. | Rapid reaction times, improved yields, cleaner reactions. | nih.gov |

| van Leusen Oxazole Synthesis | A one-pot reaction forming 5-substituted oxazoles from aldehydes and TosMIC. | Mild reaction conditions, procedural simplicity. | mdpi.com |

| Suzuki-Miyaura Coupling | A cross-coupling reaction used to create carbon-carbon bonds. | Enables synthesis of complex bi-aryl and substituted oxazoles. | tandfonline.com |

| Green Catalysis | Employs natural catalysts like clays. | Environmentally friendly, potentially lower cost. | semanticscholar.org |

Discovery of Novel Biological Targets and Therapeutic Applications

The 1,2-oxazole nucleus is a versatile scaffold that has been incorporated into compounds targeting a wide spectrum of diseases. tandfonline.comthepharmajournal.com While existing research has identified activities such as antimicrobial and antiproliferative effects, the future holds promise for uncovering new biological targets and therapeutic uses for this compound and its analogs.

Future research will likely investigate the potential of these compounds in areas such as:

Oncology: Many oxazole derivatives exhibit potent antiproliferative activity. nih.govunipa.it Further studies could explore their efficacy against specific cancer cell lines and their mechanisms of action, such as the inhibition of tubulin polymerization or the targeting of specific kinases like EGFR and VEGFR-2. unipa.itnih.gov

Infectious Diseases: With the rise of antibiotic resistance, there is a pressing need for new antimicrobial agents. researchgate.net Oxazole derivatives have demonstrated antibacterial and antifungal properties, making them promising candidates for development. thepharmajournal.comresearchgate.net

Neurodegenerative Diseases: The unique physicochemical properties of the oxazole ring may allow for penetration of the blood-brain barrier, opening up possibilities for treating neurological disorders. rsc.org

Inflammatory Conditions: Certain isoxazole (B147169) derivatives have shown anti-inflammatory activity, suggesting a potential role in treating chronic inflammatory diseases. nih.gov

The exploration of these and other therapeutic areas will be driven by high-throughput screening of diverse oxazole libraries against a wide panel of biological targets.

| Potential Therapeutic Area | Biological Target/Mechanism | Rationale | Reference |

| Oncology | Tubulin Polymerization, EGFR/VEGFR-2 Kinases | Oxazole analogs show antimitotic and antiproliferative effects in cancer cell lines. | unipa.itnih.gov |

| Infectious Diseases | Bacterial and Fungal Cellular Pathways | The oxazole nucleus is present in several existing antibiotics and has shown broad-spectrum antimicrobial activity. | researchgate.net |

| Inflammatory Diseases | Cyclooxygenase (COX) Enzymes | Some oxadiazole derivatives, structurally related to oxazoles, are selective COX-2 inhibitors. | nih.gov |

| Neurological Disorders | Central Nervous System Receptors | The scaffold's properties may facilitate blood-brain barrier crossing. | rsc.org |

Rational Design of Multi-Targeting or Selective Agents

Modern drug discovery is increasingly moving towards the rational design of molecules that can either interact with multiple targets simultaneously or exhibit high selectivity for a single target. nih.gov This approach is particularly relevant for complex, multifactorial diseases where modulating a single pathway may not be sufficient. nih.gov The 1,2-oxazole scaffold is an ideal framework for such rational design strategies.

Multi-Target-Directed Ligands (MTDLs): For diseases like cancer, where multiple signaling pathways are dysregulated, MTDLs can offer improved efficacy. nih.gov By combining pharmacophores known to interact with different targets (e.g., EGFR and VEGFR-2) into a single molecule built around the 1,2-oxazole core, researchers can create agents with synergistic effects. nih.gov

Selective Agents: Conversely, for targets where off-target effects are a major concern, high selectivity is crucial. Pharmacophore-guided design and SAR studies can be used to fine-tune the structure of 1,2-oxazole analogs to maximize affinity for the desired target while minimizing interactions with others. nih.gov Bioisosterism, the replacement of one functional group with another that has similar pharmacological properties, is a key strategy; the oxazole ring itself can serve as a bioisostere for other heterocycles like thiazoles or imidazoles. rsc.org

The design process involves creating hybrids of the 1,2-oxazole core with other known active moieties to enhance or combine biological activities. nih.govresearchgate.net

Integration of Advanced Computational Tools in Drug Discovery Pipelines

Computer-Aided Drug Design (CADD) has become an indispensable part of the drug discovery process, enabling faster and more cost-effective identification and optimization of lead compounds. jcchems.comnih.gov The future development of this compound and its analogs will heavily rely on these computational tools.

Key applications include:

Molecular Docking: This technique predicts the binding orientation and affinity of a molecule to a biological target. jcchems.commdpi.com It can be used to screen virtual libraries of 1,2-oxazole analogs against known protein structures to identify promising candidates.

Pharmacophore Modeling: By identifying the essential structural features required for biological activity, pharmacophore models can guide the design of new, more potent compounds. nih.gov

In Silico ADMET Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed molecules. jcchems.com This allows researchers to prioritize compounds with favorable drug-like properties early in the discovery pipeline, reducing the likelihood of late-stage failures.

These computational approaches, often used in conjunction, support experimental results and provide a rational basis for designing new molecules with enhanced therapeutic potential. researchgate.netresearchgate.net

| Computational Tool | Application in Drug Discovery | Benefit | Reference |

| Molecular Docking | Predicts ligand-protein binding interactions and affinity. | Prioritizes compounds for synthesis and testing; elucidates mechanism of action. | jcchems.commdpi.com |

| Pharmacophore Modeling | Identifies key structural features for biological activity. | Guides the rational design of new, potent analogs. | nih.gov |

| In Silico ADMET | Predicts pharmacokinetic and toxicity properties. | Filters out compounds with poor drug-like properties early, saving time and resources. | jcchems.com |

| Cheminformatics | Manages and analyzes large chemical datasets (e.g., virtual libraries). | Enables chemical similarity searching, clustering, and SAR analysis. | nih.gov |

Preclinical Development and Translation Potential

The ultimate goal of drug discovery research is to translate promising laboratory findings into clinical applications. For analogs of this compound that demonstrate significant in vitro activity and favorable computational profiles, the next phase involves rigorous preclinical development.

This stage includes:

In Vivo Efficacy Studies: Promising compounds must be tested in relevant animal models of disease (e.g., tumor xenograft models for anticancer agents) to confirm their therapeutic effects in a living system. unipa.it

Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies: These studies evaluate how the drug is absorbed, distributed, metabolized, and excreted by the body (PK) and the relationship between drug concentration and its effect (PD).

Toxicology Studies: Comprehensive safety assessments are required to identify any potential adverse effects before a compound can be considered for human trials.

While specific data on this compound is limited, related heterocyclic compounds have undergone such evaluations. For example, certain rsc.orgresearchgate.netoxazolo[5,4‐e]isoindole derivatives have been shown to significantly reduce tumor volume in xenograft models at well-tolerated doses, demonstrating clear translational potential. unipa.it The future success of 1,2-oxazole-based therapeutics will depend on a systematic and thorough preclinical evaluation to identify candidates with the best balance of efficacy and safety for advancement into clinical trials.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Ethyl-5-(4-fluorophenyl)-1,2-oxazole, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves cyclization reactions. For example, a [2+3] cycloaddition between nitrile oxides and alkynes can yield the oxazole core. Ethyl substitution can be introduced via alkylation or nucleophilic substitution. Key parameters include solvent choice (e.g., THF or DMF), temperature control (60–80°C), and catalyst use (e.g., CuI for Sonogashira coupling). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical .

- Data Note : Monitor reaction progress using TLC (Rf ~0.3–0.5 in 7:3 hexane/EtOAc) and confirm purity via HPLC (>95%).

Q. How can spectroscopic techniques (NMR, IR, MS) be applied to characterize this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify the ethyl group (δ ~1.2–1.4 ppm for CH₃, δ ~2.5–2.8 ppm for CH₂) and fluorophenyl protons (δ ~7.0–7.5 ppm with coupling constants J = 8–10 Hz for para-substituted fluorine) .

- IR : Look for oxazole ring vibrations (~1600–1650 cm⁻¹) and C-F stretches (~1220 cm⁻¹).

- MS : Expect molecular ion [M+H]⁺ at m/z 235.1 (calculated for C₁₁H₁₀FNO).

Q. What are the key physicochemical properties (e.g., solubility, stability) relevant to experimental design?

- Methodological Answer :

- Solubility : Moderately soluble in polar aprotic solvents (DMSO, DMF) but poorly soluble in water. Use co-solvents (e.g., ethanol/water mixtures) for biological assays.

- Stability : Store under inert atmosphere at –20°C to prevent oxidation. Monitor decomposition via UV-Vis (λmax ~270 nm) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the biological activity of this compound?

- Methodological Answer :

- Perform DFT calculations (B3LYP/6-31G* level) to optimize geometry and analyze frontier molecular orbitals (HOMO-LUMO gap) for reactivity insights.

- Use molecular docking (AutoDock Vina) to assess binding affinity to target proteins (e.g., kinases or GPCRs). Compare with structurally similar bioactive oxazoles .

- Data Note : Validate predictions with in vitro assays (e.g., IC₅₀ measurements).

Q. What strategies resolve contradictions in spectroscopic or crystallographic data for this compound?

- Methodological Answer :

- For conflicting NMR assignments, use 2D techniques (COSY, HSQC) to resolve overlapping signals.

- If crystallographic data (e.g., bond angles) diverge from computational models, re-evaluate experimental conditions (e.g., temperature during X-ray diffraction) or apply error analysis frameworks like Monte Carlo simulations .

Q. How does the electronic effect of the 4-fluorophenyl group influence the oxazole ring’s reactivity?

- Methodological Answer :

- The fluorine atom’s strong electron-withdrawing effect polarizes the phenyl ring, enhancing electrophilic substitution at the oxazole’s 4-position.

- Use Hammett substituent constants (σₚ = +0.06 for F) to predict reaction rates in functionalization studies (e.g., halogenation or cross-coupling) .

Experimental Design & Data Analysis

Q. What statistical approaches are recommended for analyzing dose-response data in biological assays involving this compound?

- Methodological Answer :

- Fit dose-response curves using nonlinear regression (e.g., four-parameter logistic model in GraphPad Prism).

- Report EC₅₀/IC₅₀ values with 95% confidence intervals and assess significance via ANOVA with post-hoc tests .

Q. How can researchers mitigate batch-to-batch variability in synthesis?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.